Cysteine, N-acetyl-2-methyl-
Description
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Properties
CAS No. |
116894-35-0 |
|---|---|
Molecular Formula |
C6H11NO3S |
Synonyms |
Cysteine, N-acetyl-2-methyl- |
Origin of Product |
United States |
The Significance of Alpha Substituted Amino Acids in Chemical Biology
The substitution of the alpha-hydrogen atom in an amino acid with an alkyl group, creating an α,α-disubstituted amino acid, is a powerful strategy in chemical biology for modulating peptide and protein structure. jst.go.jp The introduction of a second substituent at the alpha-carbon, as seen in 2-methylcysteine, fundamentally alters the molecule's properties compared to its naturally occurring counterpart.
One of the most critical consequences of α,α-disubstitution is the imposition of significant conformational constraints. beilstein-journals.org The presence of a quaternary carbon at the α-position severely restricts the rotational freedom around the peptide backbone, defined by the phi (φ) and psi (ψ) dihedral angles. This rigidity is instrumental in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. By incorporating these modified amino acids, researchers can force a peptide chain to adopt a specific, stable secondary structure, such as a β-turn or a helix, even within a short sequence. beilstein-journals.org
Furthermore, peptides containing α,α-disubstituted amino acids often exhibit increased resistance to enzymatic degradation. This enhanced metabolic stability, coupled with increased hydrophobicity and conformational rigidity, makes these building blocks highly valuable for the development of novel therapeutic agents and biological probes. beilstein-journals.org
Table 1: Comparison of Natural and Alpha-Substituted Amino Acids
| Feature | Natural L-α-Amino Acids | α,α-Disubstituted Amino Acids |
|---|---|---|
| Alpha-Carbon | Chiral (except for glycine) | Quaternary, often a stereocenter |
| Conformational Freedom | High flexibility around φ and ψ angles | Severely restricted |
| Secondary Structure | Flexible; structure is sequence-dependent | Can induce stable secondary structures (e.g., helices, turns) |
| Metabolic Stability | Susceptible to proteolysis | Increased resistance to enzymatic degradation |
| Applications | Building blocks of natural proteins | Design of peptidomimetics, structural studies |
An Overview of N Acetylation in Cysteine Derivatives
N-acetylation, the attachment of an acetyl group to the nitrogen atom of the amino group, is a common modification of cysteine and its derivatives. This process yields compounds like the well-studied N-acetyl-L-cysteine (NAC), which serves as a precursor to the antioxidant glutathione (B108866). researchgate.net The acetylation of the amino group imparts several important chemical and biological properties.
A primary benefit of N-acetylation is the enhancement of the molecule's chemical stability. By converting the primary amine to an amide, the susceptibility of the neighboring thiol group to oxidation is reduced. researchgate.net This modification can also improve the bioavailability and membrane permeability of the cysteine derivative. researchgate.net
From a biological standpoint, the N-acetylation of cysteine S-conjugates represents the final step in the mercapturic acid pathway. This is a crucial detoxification process in the body, responsible for metabolizing and facilitating the excretion of a wide range of xenobiotics. researchgate.net The enzymatic reaction is catalyzed by microsomal N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the S-substituted cysteine. researchgate.net The conformational properties of N-acetylated amino acids are also a subject of study; research has shown that the conformational equilibrium of these derivatives can be influenced by the solvent environment. beilstein-journals.org
Table 2: Effects of N-Acetylation on Cysteine Derivatives
| Property | Unmodified Cysteine | N-Acetylated Cysteine |
|---|---|---|
| Amino Group | Primary amine | Acetamide |
| Chemical Stability | Prone to oxidation | Increased stability against oxidation |
| Biological Role | Protein synthesis, glutathione precursor | Mercapturic acid pathway (detoxification), glutathione precursor |
| Solubility | Varies | Can be altered |
| Conformational Behavior | Flexible | Solvent-dependent conformational equilibrium |
Structural Distinctions and Stereochemical Considerations for N Acetyl 2 Methylcysteine
Strategies for the Synthesis of N-Acetyl-2-methylcysteine Core Structure
The construction of the fundamental N-acetyl-2-methylcysteine molecule can be achieved through several distinct synthetic routes. These methodologies leverage different starting materials and reaction types to build the characteristic quaternary carbon center.
Self-Reproduction of Chirality from Thiazolidines
A versatile method for synthesizing α-methylcysteine, a precursor to N-acetyl-2-methylcysteine, is through the "self-reproduction of chirality" principle using thiazolidine (B150603) intermediates. rsc.orgdoi.org This approach starts with an enantiomerically pure amino acid, such as (R)-cysteine methyl ester hydrochloride, which reacts with an aldehyde like pivalaldehyde to form a thiazolidine. doi.orgbath.ac.uk This initial reaction creates a new stereocenter at the C2 position of the thiazolidine ring. scielo.br
The nitrogen of the thiazolidine is then protected, for instance, as an N-formyl derivative. doi.org This step is crucial as it prevents epimerization at the C2 position. scielo.br The resulting N-acylthiazolidine can then be alkylated. Specifically, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithium enolate, which subsequently reacts with an electrophile, such as methyl iodide, to introduce the methyl group at the C4 position. doi.org This alkylation step proceeds with high diastereoselectivity, leading to a trans relationship between the newly introduced methyl group and the substituent at the C2 position. doi.org Finally, acid hydrolysis of the methylated thiazolidine cleaves the ring and removes the protecting groups, yielding the desired (R)-2-methylcysteine with excellent enantiomeric purity. doi.org This can then be acetylated to form N-acetyl-2-methylcysteine.
This "self-regeneration of stereocenters" (SRS) methodology is powerful as it allows for the creation of a new quaternary stereocenter while retaining the original chirality of the starting amino acid. ethz.ch
Alkylation of Chiral Alanine (B10760859) Schiff Base Ni(II) Complexes
An alternative and practical approach for the asymmetric synthesis of α-(methyl)cysteine derivatives involves the thiomethylation of Ni(II) complexes of alanine Schiff bases. cornell.edu This strategy contrasts with the direct methylation of cysteine-derived Ni(II) complexes, which tends to result in dehydroalanine (B155165) products. cornell.edu
In this method, a chiral ligand, such as one derived from proline, is used to form a chiral Ni(II) complex with alanine. cornell.edunih.gov This complex then undergoes alkylation with a thiomethylating agent. The choice of the chiral auxiliary ligand is critical for the success of this reaction, influencing both the chemical yield and the diastereoselectivity of the resulting α-(methyl)cysteine product. cornell.edu For instance, proline-derived ligands have demonstrated superior performance in this context. cornell.edu After the alkylation step, the desired α-(methyl)cysteine derivative can be obtained by decomposing the nickel complex. rsc.org This method provides a scalable and operationally convenient route to both (2S)- and (2R)-α-(methyl)cysteine derivatives. cornell.edu The resulting α-methylcysteine can then be N-acetylated.
Condensation Reactions for Related Thiazoline (B8809763)/Thiazole (B1198619) Derivatives
Condensation reactions are pivotal in constructing thiazoline and thiazole rings, which are structurally related to N-acetyl-2-methylcysteine and are often key fragments in the synthesis of larger, biologically active molecules. scispace.comrsc.orgnih.gov For example, (R)-2-methylcysteine can be condensed with a nitrile-containing compound to form a thiazoline-thiazole structure. nih.govmdpi.com
A typical procedure involves reacting (R)-α-methylcysteine hydrochloride with a nitrile in a buffered solution, such as a phosphate (B84403) buffer at a specific pH, and heating the mixture. nih.gov This reaction leads to the formation of a thiazole-thiazoline carboxylic acid. nih.gov These building blocks are valuable intermediates in the synthesis of natural products like largazole (B1674506). nih.govmdpi.com The efficiency of these condensation reactions can be influenced by the reaction conditions, including the solvent, temperature, and pH. rsc.org For instance, cyclo-condensation of α-methylcysteine hydrochloride with a nitrile can be optimized to achieve a quantifiable yield by controlling the temperature and pH in a methanol-phosphate solution. rsc.org
Enantioselective and Diastereoselective Synthesis Approaches
Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of N-acetyl-2-methylcysteine. Both enantioselective and diastereoselective methods are employed to produce the desired stereoisomer in high purity.
The alkylation of chiral Ni(II) Schiff base complexes of glycine (B1666218) or alanine is a well-established method for the asymmetric synthesis of α-amino acids, including α-methylcysteine. cornell.edursc.org The stereochemical outcome of these reactions is significantly influenced by the chiral ligand coordinated to the nickel ion. cornell.eduacs.org By selecting the appropriate chiral auxiliary, either the (S) or (R) enantiomer of the α-methylated amino acid can be selectively produced. cornell.edu For example, the use of a chiral ligand derived from (S)-o-[(N-benzylprolyl)amino]benzophenone can lead to high diastereoselectivity in the alkylation of the corresponding alanine complex. rsc.org The diastereomeric products can often be separated by chromatography, and subsequent hydrolysis yields the enantiomerically pure α-methyl-α-amino acids. rsc.org
The "self-reproduction of chirality" method using thiazolidines is inherently diastereoselective. doi.org The formation of the thiazolidine ring and the subsequent alkylation of its enolate occur with a high degree of stereocontrol, dictated by the existing stereocenter of the starting cysteine. doi.org This leads to the formation of a single, or a highly enriched, diastereomer of the methylated thiazolidine intermediate. doi.org
Derivatization Strategies for N-Acetyl-2-methylcysteine Esters and Analogs
Once the core N-acetyl-2-methylcysteine structure is obtained, it can be further modified to create a variety of esters and analogs. These derivatives are often synthesized for specific applications, such as in peptide synthesis or as building blocks for more complex molecules.
Esterification of the carboxylic acid group is a common derivatization. For instance, N-acetyl-2-methylcysteine can be converted to its methyl ester by treatment with thionyl chloride in methanol. rsc.org This reaction provides a straightforward method to protect the carboxyl group or to modify the compound's properties.
The synthesis of more complex analogs often involves coupling N-acetyl-2-methylcysteine with other molecules. For example, in the synthesis of largazole analogs, the thiazoline-thiazole subunit derived from (R)-2-methylcysteine is coupled with other fragments. scispace.commdpi.com This can involve amide bond formation or esterification reactions, such as the Yamaguchi esterification, to link the different components. scispace.comnih.govmdpi.com
The table below summarizes the synthesis of (R)-N-acetyl-2-methylcysteine methyl ester starting from (R)-cysteine methyl ester hydrochloride. rsc.org
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
| 1 | (R)-cysteine methyl ester hydrochloride | Trimethylacetaldehyde, Et3N, reflux | (R)-2-(tert-butyl)-thiazolidine-4-carboxylic acid methyl ester | 96% |
| 2 | Thiazolidine from Step 1 | Sodium formiate, acetic anhydride (B1165640), formic acid | N-formyl-thiazolidine from Step 1 | 81% |
| 3 | N-formyl-thiazolidine from Step 2 | LDA, DMPU, MeI | Methylated N-formyl-thiazolidine | 82% |
| 4 | Methylated thiazolidine from Step 3 | Acid hydrolysis, then acetylation | (R)-N-acetyl-2-methylcysteine methyl ester | - |
Protection and Deprotection Chemistries in Synthetic Routes
The synthesis of N-acetyl-2-methylcysteine and its derivatives relies heavily on the use of protecting groups to prevent unwanted side reactions at the various functional groups (amino, carboxyl, and thiol). organic-chemistry.org
Amino Group Protection: The amino group of cysteine or its derivatives is often protected during synthesis. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). doi.orgnih.gov The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is cleaved by a base (e.g., piperidine). organic-chemistry.org In the context of thiazolidine chemistry, the amine is incorporated into the heterocyclic ring, which itself can be considered a form of protection, and is often further protected by an acyl group like formyl or benzoyl. doi.orgresearchgate.net
Carboxyl Group Protection: The carboxylic acid is frequently converted into an ester, such as a methyl or t-butyl ester, to prevent its interference in reactions targeting other parts of the molecule. rsc.orgorganic-chemistry.org Methyl esters can be synthesized using reagents like thionyl chloride in methanol. rsc.org These ester groups are typically removed by hydrolysis under acidic or basic conditions.
Thiol Group Protection: The thiol group of cysteine is highly reactive and requires protection in most synthetic schemes. A common protecting group is the trityl (Trt) group, which is introduced by reacting the cysteine derivative with trityl alcohol in the presence of a Lewis acid. rsc.org The trityl group is labile under acidic conditions and can be removed using reagents like triethylsilane and trifluoroacetic acid. rsc.org Another protecting group for the thiol is the S-tert-butyl (StBu) group, which is stable to trifluoroacetic acid and can be removed by thiolysis. nih.gov
The strategic application and selective removal of these protecting groups are essential for the successful multi-step synthesis of N-acetyl-2-methylcysteine and its complex derivatives. organic-chemistry.orgnih.gov
Considerations for N-Acetylation of Sterically Hindered Cysteines
The N-acetylation of cysteine residues is a critical modification in both biological and synthetic chemistry. However, the introduction of an acetyl group onto the nitrogen atom of cysteines bearing sterically demanding substituents at the α-carbon, such as a methyl group in N-acetyl-2-methylcysteine, presents unique challenges. The steric bulk in close proximity to the amine can significantly influence the reactivity and require specific synthetic strategies to achieve efficient acetylation.
The synthesis of N-acetyl-2-methylcysteine derivatives often involves a multi-step process where the N-acetylation is a key transformation. One documented route to (R)-N-acetyl-2-methylcysteine methyl ester begins with the protection of (R)-2-methylcysteine. rsc.org For instance, (R)-S-Trityl-2-methylcysteine can be prepared and subsequently esterified to the corresponding methyl ester. rsc.org The N-acetylation of this sterically hindered intermediate is then carried out using acetic anhydride and sodium acetate (B1210297) in a solvent like chloroform. rsc.org
A common strategy to overcome the steric hindrance involves the use of highly reactive acetylating agents or specific reaction conditions. For example, the use of ketene (B1206846) in an aprotic solvent has been described for the selective acetylation of a sterically unhindered primary amine in the presence of a sterically hindered one. google.com While this specific example does not involve 2-methylcysteine, it highlights a potential strategy for differentiating reactivity based on steric accessibility.
The challenges associated with modifying sterically hindered amino acids are not limited to N-acetylation. The synthesis of related N-methyl cysteine derivatives also encounters difficulties due to steric hindrance, often resulting in low yields or requiring multi-step procedures. nih.gov These challenges underscore the general principle that bulky substituents on the α-carbon can impede reactions at the adjacent amino group.
In the context of protein biosynthesis, steric hindrance is a recognized factor that can prevent N-terminal acetylation. Larger amino acids at certain positions can obstruct the N-terminal acetyltransferases (NATs), the enzymes responsible for this modification. plos.org This biological principle mirrors the challenges faced in chemical synthesis, where the accessibility of the amino group to the acetylating reagent is paramount. The presence of a methyl group on the α-carbon of cysteine introduces significant steric bulk that can hinder the approach of the acetylating agent. numberanalytics.com
The synthesis of the precursor, 2-methylcysteine, is itself a notable challenge. A versatile method for producing quaternary cysteines like 2-methylcysteine involves the "self reproduction of quirality from thiazolidines". rsc.org This procedure allows for the synthesis of α-methylcysteine with good yields. rsc.org
The table below summarizes a synthetic sequence for an N-acetyl-2-methylcysteine derivative, highlighting the N-acetylation step of a sterically hindered precursor.
Table 1: Synthetic Steps for (R)-N-acetyl-S-trityl-2-methylcysteine methyl ester
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | (R)-2-methylcysteine | TrOH, BF3·OEt2, acetic acid, reflux | (R)-S-Trityl-2-methylcysteine | 97% | rsc.org |
| 2 | (R)-S-Trityl-2-methylcysteine | SOCl2, MeOH, reflux | (R)-S-Trityl-2-methylcysteine methyl ester | Good | rsc.org |
The successful N-acetylation in this sequence, despite the steric hindrance, is achieved through the use of acetic anhydride, a reactive acetylating agent, in conjunction with sodium acetate. This highlights that while steric hindrance is a significant consideration, it can be overcome with appropriate reagent selection and reaction conditions.
Further derivatization of N-acetyl-2-methylcysteine can be accomplished. For example, the trityl protecting group can be removed from (R)-N-acetyl-S-trityl-2-methylcysteine methyl ester using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) to yield (R)-N-acetyl-2-methylcysteine methyl ester in excellent yields. rsc.org
Molecular Mechanisms and Theoretical Studies
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are powerful tools for understanding the electronic structure and reactivity of molecules from first principles. unige.ch For N-acetyl-2-methylcysteine, these investigations provide foundational insights into its intrinsic properties.
Density Functional Theory (DFT) has become a primary method for modeling chemical systems, offering a balance between accuracy and computational cost. unige.chresearchgate.net It is used to calculate molecular properties that are key to understanding structure-activity relationships, such as electronic distribution, orbital energies, and reactivity descriptors. rsc.orgmdpi.com For derivatives of cysteine, DFT can predict the most likely sites for chemical reactions, such as radical attack or metal chelation. researchgate.net
While specific DFT studies on N-acetyl-2-methylcysteine are not widely available, research on analogous compounds like N-acetyl-L-cysteine-N-methylamide provides a framework for understanding its potential characteristics. nih.gov In such studies, DFT calculations at levels like B3LYP/6-31G(d) are employed to optimize molecular geometries and determine the relative energies of different conformers. nih.gov These calculations help in identifying which molecular shapes are most stable and thus more likely to be biologically relevant. The introduction of a methyl group at the α-carbon (the "2-position") in N-acetyl-2-methylcysteine, compared to N-acetylcysteine (NAC), would be expected to alter the electronic environment of the adjacent thiol and amide groups, potentially influencing its reactivity, a hypothesis that can be rigorously tested using DFT.
The three-dimensional shape of a molecule, or its conformation, is critical to its function. britannica.com Conformational analysis involves identifying the stable arrangements of atoms that a molecule can adopt through rotation around its single bonds. britannica.com These different arrangements, or conformers, can have varying energies and properties. Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. nih.gov
A comprehensive conformational analysis of the closely related molecule, N-acetyl-L-cysteine-N-methylamide, using both ab initio and DFT methods, revealed a complex potential energy surface. nih.gov The study identified numerous stable conformers, with their relative stability being influenced by intramolecular hydrogen bonds involving the amide and side-chain groups. nih.gov For N-acetyl-2-methylcysteine, the presence of the α-methyl group would introduce additional steric constraints, likely reducing the number of accessible low-energy conformations compared to its non-methylated counterpart. This steric hindrance could influence the orientation of the thiol (–SH) group, which is crucial for many of its potential biochemical roles.
Below is a table illustrating the types of intramolecular interactions and their characteristics as identified in a DFT study of the analogous N-acetyl-L-glutamine-N-methylamide, which showcases the complexity of such analyses. conicet.gov.ar
| Conformation | Hydrogen Bond Type | H···Y Distance (Å) | X-H···Y Angle (deg) |
| γL(g+, g-) | C8-H15···O4 | 2.45 | 114.7 |
| γL(g+, t) | C8-H15···O4 | 2.42 | 115.6 |
| βL(g+, g-) | C8-H15···O4 | 2.43 | 114.3 |
| γD(g+, g-) | C5-H12···O7 | 2.37 | 104.9 |
| This interactive table is based on data for N-acetyl-L-glutamine-N-methylamide, an analogue used to illustrate the principles of conformational analysis. conicet.gov.ar |
Computational Modeling of N-Acetyl-2-methylcysteine Interactions
Computational modeling, particularly molecular docking, is a technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. echemcom.com This method explores the possible binding modes and estimates the binding affinity, providing insights into the molecule's potential biological function. echemcom.com
While specific docking studies for N-acetyl-2-methylcysteine are not prominent in the literature, the methodology has been applied to its parent compound, N-acetylcysteine (NAC). Such studies could be used to investigate how N-acetyl-2-methylcysteine might interact with protein targets. For example, modeling could explore its fit within the active sites of enzymes involved in redox regulation. The additional α-methyl group would be a key factor in these simulations, as it would alter the molecule's size, shape, and lipophilicity, thereby influencing its binding orientation and affinity compared to NAC.
Mechanistic Insights into Potential Biochemical Roles (e.g., radical scavenging, without reference to clinical outcomes)
N-acetylcysteine is well-known for its antioxidant properties, which are primarily attributed to its thiol (–SH) group. researchgate.netnih.gov It can act as a direct scavenger of various reactive oxygen species (ROS). researchgate.netmdpi.com The proposed mechanisms involve the donation of a hydrogen atom from the sulfur atom to neutralize free radicals. mdpi.com NAC is particularly effective against hydroxyl radicals (•OH) and nitrogen dioxide (•NO2). mdpi.com
For N-acetyl-2-methylcysteine, the fundamental radical-scavenging chemistry would be expected to be similar, centered on the reactivity of its thiol group. However, the α-methyl group could modulate this activity in several ways. Electronically, the methyl group is weakly electron-donating, which could slightly alter the bond dissociation energy of the S-H bond. Sterically, the methyl group's bulk might hinder the approach of large radical species to the thiol group, potentially affecting the rate of reaction. Theoretical studies could precisely quantify these effects, providing a mechanistic basis for comparing the radical-scavenging efficacy of N-acetyl-2-methylcysteine to that of NAC.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Analysis Techniques
Spectroscopy is fundamental to the molecular characterization of "Cysteine, N-acetyl-2-methyl-", providing insights into its atomic-level structure, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of "Cysteine, N-acetyl-2-methyl-". Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the complete chemical structure. ipb.ptresearchgate.net
¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. For "Cysteine, N-acetyl-2-methyl-", distinct signals would be expected for the methyl protons of the acetyl group, the methyl group at the second position, the methylene (B1212753) protons (CH₂), and the methine proton (CH). The chemical shifts and coupling patterns of these protons are used to confirm their connectivity. For instance, in a related compound, N-acetyl-L-cysteine complexed with Ru(III), the CH proton signal was observed at 4.60 ppm and the CH₂ group as a quartet at 3.00 ppm. opensciencepublications.com
¹³C NMR: Carbon NMR identifies the different carbon environments within the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aliphatic carbons of the cysteine backbone and methyl groups, and the carbon bonded to sulfur. ipb.pt
2D NMR Techniques: To resolve complex spectral overlaps and definitively assign the structure, a variety of 2D NMR experiments are utilized. researchgate.net These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular fragments and confirming the positions of the acetyl and methyl groups. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Acetylcysteine Derivatives Note: Data is illustrative and based on published values for related N-acetylated amino acids. Actual shifts for "Cysteine, N-acetyl-2-methyl-" would require experimental determination.
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Carboxyl (C=O)OH | - | ~170-175 |
| Amide (C=O)NH | - | ~170-172 |
| α-Carbon (CH) | ~4.5 - 4.8 | ~53-56 |
| β-Carbon (CH₂) | ~3.0 - 3.3 | ~33-37 |
| Acetyl Methyl (CH₃) | ~2.0 - 2.2 | ~22-24 |
| 2-Methyl (CH₃) | Varies | Varies |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "Cysteine, N-acetyl-2-methyl-" and its derivatives. When coupled with chromatographic methods (LC-MS or GC-MS), it becomes a primary tool for identification and quantification. researchgate.net
Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, which typically generates protonated molecular ions [M+H]⁺. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Tandem mass spectrometry (MS/MS) is used for structural confirmation. The molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" of the molecule. For N-acetylated amino acids, characteristic fragmentation includes the loss of the side chain or neutral losses such as water and ketene (B1206846) (CH₂CO) from the N-acetyl group. researchgate.net This fragmentation data is crucial for distinguishing between isomers and characterizing metabolites or impurities. For example, studies on N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine involved its isolation and derivatization, followed by mass spectral analysis to confirm its identity. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org For "Cysteine, N-acetyl-2-methyl-", IR analysis would confirm the presence of key structural motifs. ipb.ptresearchgate.net
The IR spectrum of the related compound N-acetyl-L-cysteine shows characteristic absorption bands that would also be anticipated for its 2-methyl derivative. researchgate.net
Table 2: Characteristic Infrared Absorption Bands for N-Acetylcysteine Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (Carboxylic Acid) | Stretch, broad | 3300-2500 | libretexts.org |
| N-H (Amide) | Stretch | ~3345 | researchgate.net |
| C-H (Alkyl) | Stretch | 2900-3000 | researchgate.net |
| S-H (Thiol) | Stretch, weak | ~2565 | researchgate.net |
| C=O (Carboxylic Acid) | Stretch | ~1735 | researchgate.net |
| C=O (Amide I) | Stretch | ~1630 | researchgate.net |
| N-H (Amide II) | Bend | ~1545 | researchgate.net |
| C-O | Stretch | 1320-1210 | libretexts.org |
Chromatographic Separations for Isomer and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of "Cysteine, N-acetyl-2-methyl-" and for separating it from related substances, including isomers, precursors, and degradation products. ijper.org
Reverse-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like a C18 column) and a polar, aqueous mobile phase. insights.bio To achieve good peak shape and retention for this polar, acidic compound, ion-pairing agents (e.g., octane-1-sulfonic acid) are often added to the mobile phase, or the pH is adjusted to suppress the ionization of the carboxylic acid group. ijper.org
Method validation according to ICH guidelines is essential, demonstrating linearity, precision, accuracy, and specificity. ijper.org For instance, a stability-indicating HPLC method for N-acetyl-L-cysteine (NAC) and its oxidized dimer was developed and validated, showing good linearity (R² = 1.00) and low limits of detection and quantitation. insights.bio Such methods are crucial for quality control, ensuring that the purity of the compound meets required specifications. The separation of structurally similar compounds, like N-acetyl-l-cysteine (NAC) and N-acetyl-cysteine-amide (NACA), has been achieved using gradient HPLC programs, demonstrating the technique's resolving power. nih.gov
Chiral Analysis Techniques for Enantiomeric Purity
Since the parent amino acid, cysteine, is chiral, "Cysteine, N-acetyl-2-methyl-" can exist as different enantiomers. The biological and pharmacological properties of enantiomers can vary significantly, making the determination of enantiomeric purity a critical analytical requirement. americanpharmaceuticalreview.com
Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.). This can be accomplished using several approaches:
Chiral Stationary Phases (CSPs): HPLC columns containing a chiral selector are used to directly separate the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for this purpose. researchgate.net
Derivatization with a Chiral Reagent: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).
Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility (e.g., esterification and acylation), the enantiomers can be separated on a GC column with a chiral stationary phase. cat-online.com This method is effective for analyzing the enantiomeric purity of most amino acids. cat-online.com
The analysis of cysteine derivatives can be challenging, and methods must be carefully developed to avoid racemization during sample preparation. cat-online.com
Integrated Spectroscopic and Computational Approaches for Metabolite Identification
In complex biological samples, identifying a specific metabolite like "Cysteine, N-acetyl-2-methyl-" requires a combination of separation and spectroscopic techniques, often referred to as hyphenated techniques. acs.orgnih.gov
LC-MS/MS: This is a cornerstone of modern metabolite analysis. LC separates the components of a mixture, and the MS/MS provides highly sensitive and specific detection, enabling both quantification and structural confirmation. nih.gov
LC-NMR: For complete, unambiguous structure elucidation of an unknown metabolite in a complex mixture, LC can be coupled with NMR. The LC isolates the compound of interest, which is then directed to an NMR spectrometer for detailed structural analysis without the need for complete purification from the matrix. nih.gov
Furthermore, advanced computational strategies are being integrated with spectroscopic data to streamline the identification process. Statistical tools can correlate NMR and MS data from fractionated samples to mathematically link signals belonging to the same compound. acs.orgchemrxiv.org Machine learning algorithms are also being developed to predict NMR chemical shifts with high accuracy, which can then be compared against experimental data to rapidly identify or confirm the structure of an unknown compound. frontiersin.org This integrated approach, combining separation science with multi-modal spectroscopy and computational analysis, provides the most robust platform for the characterization of "Cysteine, N-acetyl-2-methyl-" and its metabolites. acs.orgnih.gov
Future Directions in N Acetyl 2 Methylcysteine Research
Exploration of Novel Synthetic Pathways for Stereoselective Production
The synthesis of specific stereoisomers of N-acetyl-2-methylcysteine is a critical area of ongoing research, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Current research focuses on developing more efficient and highly selective methods to produce enantiomerically pure forms of this compound.
One promising approach involves the use of chiral aziridines as key intermediates. acs.org This method allows for the asymmetric synthesis of α-methylcysteine derivatives, which can then be N-acetylated. acs.org Another strategy employs chiral auxiliaries, such as Ni(II) complexes of Schiff bases derived from alanine (B10760859), to guide the stereoselective alkylation process. acs.org
Researchers are also exploring enzymatic and biocatalytic methods. google.com The use of whole cells or isolated enzymes, such as hydantoinases, offers a potentially more environmentally friendly and highly selective route to specific stereoisomers. google.comgoogle.com These biocatalysts can be engineered to selectively hydrolyze or cyclize racemic mixtures of N-carbamoyl-α-methylcysteine derivatives, yielding the desired enantiomer. google.comgoogle.com
Further advancements in this area may involve the development of novel catalysts, including organocatalysts and transition-metal complexes, to achieve even higher levels of stereocontrol. The optimization of reaction conditions, such as solvent, temperature, and substrate design, will also be crucial in maximizing the yield and enantiomeric excess of the desired N-acetyl-2-methylcysteine isomer.
Table 1: Comparison of Synthetic Strategies for Stereoselective Production
| Synthetic Approach | Key Features | Potential Advantages |
| Chiral Aziridine Intermediates | Asymmetric ring-opening reactions. | High degree of stereocontrol. |
| Chiral Ni(II) Complexes | Use of a chiral ligand to direct alkylation. | Scalable and operationally convenient. acs.org |
| Biocatalysis (Hydantoinases) | Enzymatic resolution of racemic mixtures. | High stereoselectivity, mild reaction conditions. google.comgoogle.com |
| Thiazolidine (B150603) Chemistry | Cyclization of cysteine derivatives followed by methylation. | Good yields and enantiomeric purity. doi.org |
Advanced Mechanistic Investigations of Biochemical Roles
While the parent compound, N-acetylcysteine (NAC), is well-studied for its antioxidant properties, the precise biochemical roles of N-acetyl-2-methylcysteine are less understood. mdpi.comnih.gov Future research will focus on elucidating the specific mechanisms by which this methylated derivative interacts with biological systems at the molecular level.
A key area of investigation will be its role as an antioxidant. Researchers will likely explore its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RONS), and compare its efficacy to that of NAC. researchgate.net Furthermore, its capacity to act as a precursor for intracellular glutathione (B108866) (GSH) synthesis will be a critical point of study, as the methyl group may influence its uptake and metabolism. nih.gov
Advanced techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be employed to study the interactions of N-acetyl-2-methylcysteine with key enzymes and proteins. rsc.org For instance, its potential to modulate the activity of enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB), will be a significant area of interest. nih.gov
Understanding how the 2-methyl group alters the compound's chemical properties, such as its lipophilicity and steric hindrance, will be crucial in explaining any observed differences in its biochemical activity compared to NAC.
Development of Engineered Biological Systems for N-Acetyl-2-methylcysteine Production or Transformation
The development of engineered biological systems offers a promising avenue for the sustainable and efficient production of N-acetyl-2-methylcysteine. This approach involves harnessing the metabolic machinery of microorganisms, such as bacteria or yeast, and genetically modifying them to produce the desired compound.
One strategy could involve engineering the cysteine biosynthetic pathway in a host organism. oup.com This would entail introducing and overexpressing the necessary enzymes to convert a simple carbon and nitrogen source into 2-methylcysteine, which could then be N-acetylated by an endogenous or heterologous N-acetyltransferase. The two key enzymes in the final steps of cysteine biosynthesis are serine acetyltransferase (SAT) and O-acetylserine (thiol)lyase (OASTL), which could be targets for protein engineering to accept methylated substrates. oup.com
Another approach is the use of in vitro enzymatic cascades. This would involve isolating and combining a series of enzymes in a cell-free system to carry out the multi-step synthesis of N-acetyl-2-methylcysteine from a simple precursor. This method allows for greater control over reaction conditions and can overcome issues of substrate transport and toxicity associated with whole-cell systems.
Furthermore, engineered enzymes could be developed for the specific transformation of N-acetyl-2-methylcysteine. For example, enzymes could be designed to selectively de-acetylate or modify the thiol group, leading to the production of novel derivatives with unique properties.
Elucidation of Broader Biological Impacts in Model Systems (excluding human/clinical trials)
Rodent models, such as rats and mice, will be instrumental in studying the compound's effects on various physiological processes. For instance, its neuroprotective potential could be assessed in models of neurodegenerative diseases or stroke. mdpi.comjnutraceutical.com Its anti-inflammatory properties could be investigated in models of induced inflammation or autoimmune disorders. nih.gov Additionally, its impact on liver function and its potential to mitigate drug-induced hepatotoxicity could be explored. oup.com
In these studies, researchers will likely measure a range of biomarkers to assess the compound's effects. These could include levels of inflammatory cytokines, markers of oxidative stress, and the activity of key enzymes. nih.gov Histopathological analysis of tissues will also provide crucial information on any cellular changes induced by the compound. nih.gov
The use of simpler model organisms, such as Caenorhabditis elegans or Drosophila melanogaster, could also be valuable for high-throughput screening of the compound's effects on lifespan, stress resistance, and other fundamental biological processes.
Table 2: Potential Areas of Investigation in Model Systems
| Model System | Research Focus | Potential Endpoints |
| Rodent (Rat/Mouse) | Neuroprotection | Infarct volume, neurological scores, apoptotic markers. mdpi.com |
| Anti-inflammatory effects | Cytokine levels (TNF-α, IL-1β), iNOS expression. mdpi.com | |
| Hepatoprotection | Liver enzyme levels, histopathology, oxidative stress markers. oup.com | |
| Cancer Chemoprevention | Number and area of preneoplastic foci, cell proliferation markers. oup.com |
Design of New N-Acetyl-2-methylcysteine Derivatives with Tailored Molecular Properties (for research purposes)
The chemical structure of N-acetyl-2-methylcysteine provides a versatile scaffold for the design and synthesis of novel derivatives with tailored molecular properties for research applications. By strategically modifying different parts of the molecule, researchers can probe its structure-activity relationships and develop tools to investigate specific biological processes.
One area of focus will be the modification of the thiol group. This could involve the introduction of different protecting groups to modulate the compound's reactivity and bioavailability. researchgate.net Alternatively, the thiol group could be used as a handle for conjugation to other molecules, such as fluorescent probes or affinity tags, to visualize its localization within cells or to identify its binding partners.
Another avenue for derivatization is the modification of the N-acetyl group. Altering the acyl chain length or introducing different functional groups could influence the compound's lipophilicity and its ability to cross cell membranes. The synthesis of amide derivatives, for example, has been suggested to improve membrane permeability. nih.gov
The Ugi four-component reaction is a powerful tool that can be employed for the one-step synthesis of a variety of N-acetylcysteine derivatives with diverse substituents. researchgate.net This multicomponent reaction allows for the rapid generation of a library of compounds that can be screened for desired biological activities. The design and synthesis of these new derivatives will be crucial for advancing our understanding of the chemical biology of N-acetyl-2-methylcysteine and for developing novel research tools. mdpi.com
Q & A
Q. Q. How do solvent polarity and temperature affect the crystallization of N-acetyl-2-methyl-cysteine, and what polymorphs are possible?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
